Ethyl(oxolan-3-ylmethyl)amine
Overview
Description
Ethyl(oxolan-3-ylmethyl)amine: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an ethyl group, an oxolan-3-ylmethyl group, and an amine group, making it a versatile molecule in various chemical reactions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl(oxolan-3-ylmethyl)amine are not well-documented in the literature. It is known that amines can participate in a variety of biochemical reactions. They can act as nucleophiles, forming bonds with electrophilic carbon atoms in other molecules. This property allows them to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Amines can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Amines can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Amines can exhibit dosage-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Amines can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux and metabolite levels .
Transport and Distribution
Amines can interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Amines can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing primary amines, including ethyl(oxolan-3-ylmethyl)amine, is through the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, reacting oxolan-3-ylmethyl chloride with ethylamine under basic conditions can yield this compound.
Reductive Amination: Another method involves the reductive amination of oxolan-3-ylmethyl ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonylated derivatives.
Scientific Research Applications
Ethyl(oxolan-3-ylmethyl)amine is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein structures and functions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and drug discovery.
Organic Synthesis: Acts as an intermediate in the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of ethyl(oxolan-3-ylmethyl)amine involves its interaction with specific molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The pathways involved often include nucleophilic attack on electrophilic centers in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- Methyl(oxolan-3-ylmethyl)amine
- Propyl(oxolan-3-ylmethyl)amine
- Butyl(oxolan-3-ylmethyl)amine
Uniqueness: this compound is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. These differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-7-3-4-9-6-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOPJGJMYXBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291342 | |
Record name | N-Ethyltetrahydro-3-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165253-30-5 | |
Record name | N-Ethyltetrahydro-3-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165253-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyltetrahydro-3-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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